molecular formula C20H25BrN8O2 B11707955 2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11707955
M. Wt: 489.4 g/mol
InChI Key: XPXCNXFGUKPWKI-HYARGMPZSA-N
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Description

2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazine linkage to a bromonitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution with piperidine groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its bromine substitution, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C20H25BrN8O2

Molecular Weight

489.4 g/mol

IUPAC Name

N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H25BrN8O2/c21-16-8-7-15(13-17(16)29(30)31)14-22-26-18-23-19(27-9-3-1-4-10-27)25-20(24-18)28-11-5-2-6-12-28/h7-8,13-14H,1-6,9-12H2,(H,23,24,25,26)/b22-14+

InChI Key

XPXCNXFGUKPWKI-HYARGMPZSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

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